N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-DIMETHOXYPHENYL)-2-{[5-(5-METHYL-3-ISOXAZOLYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, an isoxazolyl group, and an oxadiazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DIMETHOXYPHENYL)-2-{[5-(5-METHYL-3-ISOXAZOLYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl and isoxazolyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazolyl group, potentially converting it into different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or isoxazolyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound’s interactions with various biomolecules are of interest. It may serve as a probe for studying enzyme mechanisms or as a potential lead compound for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Its ability to interact with specific molecular targets could make it a candidate for developing new pharmaceuticals.
Industry: In industrial applications, the compound’s stability and reactivity are leveraged for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,5-DIMETHOXYPHENYL)-2-{[5-(5-METHYL-3-ISOXAZOLYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different structural framework but shares some functional group similarities.
4-Methoxyphenethylamine: This compound is used in the synthesis of various polymers and shares the methoxyphenyl group with the target compound.
Properties
Molecular Formula |
C16H16N4O5S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N4O5S/c1-9-4-13(20-25-9)15-18-19-16(24-15)26-8-14(21)17-10-5-11(22-2)7-12(6-10)23-3/h4-7H,8H2,1-3H3,(H,17,21) |
InChI Key |
ANRZTJBYGCYZAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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